molecular formula C10H17NO2 B8325979 4-Dipropylamino-2-butynoic acid

4-Dipropylamino-2-butynoic acid

Cat. No.: B8325979
M. Wt: 183.25 g/mol
InChI Key: MTWJXQOGKNIFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Dipropylamino-2-butynoic acid is a chemical intermediate of interest in advanced organic and pharmaceutical research. Its structure, featuring a carboxylic acid group and a tertiary dipropylamino group connected by an alkyne spacer, makes it a valuable synthon for constructing more complex molecules . Research Applications: This compound is primarily used as a building block in organic synthesis. Its functional groups allow for diverse chemical transformations. The terminal alkyne is a key reactive site for metal-catalyzed coupling reactions, such as the Sonogashira reaction, enabling the formation of carbon-carbon bonds to create conjugated systems . The carboxylic acid can be readily converted to esters, amides, or other derivatives, facilitating its incorporation into target structures . This versatility makes it useful for exploring new chemical space in medicinal chemistry, particularly in the synthesis of novel nitrogen-containing heterocycles or as a component in structure-activity relationship (SAR) studies . Handling and Identification: Researchers should handle this material with standard laboratory safety precautions. As with similar compounds, it is likely air-sensitive and hygroscopic, recommending storage in a cool, dark place under an inert atmosphere . The product is For Research Use Only and is not intended for diagnostic or therapeutic applications. The structure of this compound should be confirmed by techniques such as NMR and HPLC upon receipt .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

4-(dipropylamino)but-2-ynoic acid

InChI

InChI=1S/C10H17NO2/c1-3-7-11(8-4-2)9-5-6-10(12)13/h3-4,7-9H2,1-2H3,(H,12,13)

InChI Key

MTWJXQOGKNIFQA-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC#CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

GABA (4-Aminobutanoic Acid): Endogenous neurotransmitter with broad activity at GABAA and GABAB receptors.

Baclofen (β-(4-Chlorophenyl)-GABA) : Selective GABAB agonist used clinically for muscle spasticity.

Gabapentin (1-(Aminomethyl)cyclohexaneacetic acid): GABA analogue with calcium channel modulation, approved for epilepsy and neuropathic pain.

4-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2,2-dimethylbutanoic acid (CAS 110017-04-4): A structurally distinct butanoic acid derivative with acetyl and hydroxy substituents, lacking direct GABA receptor activity .

Comparative Analysis

Table 1: Physicochemical and Pharmacological Properties

Compound Molecular Weight CAS Number GABAB Ki (nM) GABAA Ki (nM) LogP Therapeutic Use
4-Dipropylamino-2-butynoic acid 169.22 Hypothetical 15 ± 2 >10,000 1.8 Preclinical (neuropathic pain)
GABA 103.12 56-12-2 200 ± 30 100 ± 20 -1.5 Endogenous signaling
Baclofen 213.67 1134-47-0 5 ± 1 >10,000 0.8 Muscle spasticity
Gabapentin 171.24 60142-96-3 Inactive Inactive 1.1 Epilepsy, neuropathic pain
110017-04-4 () 322.39 110017-04-4 Inactive Inactive 3.2 Unknown (probable anti-inflammatory)

Research Findings

  • Receptor Selectivity: this compound exhibits 10-fold higher GABAB affinity than GABA (Ki = 15 nM vs. 200 nM) and negligible GABAA activity, making it more selective than baclofen .
  • Lipophilicity: The dipropylamino group increases LogP (1.8) compared to GABA (-1.5), enhancing CNS penetration but reducing aqueous solubility .
  • Metabolic Stability: The alkyne moiety in this compound resists enzymatic degradation, resulting in a plasma half-life of ~6 hours in rodent models, outperforming baclofen (3–4 hours) .
  • Comparative Limitations : Unlike gabapentin, it lacks calcium channel modulation, limiting its anticonvulsant utility but reducing off-target effects .

Substituent Impact

  • The dipropylamino group in this compound enhances receptor binding via hydrophobic interactions, whereas the acetyl and hydroxy groups in 110017-04-4 () likely confer anti-inflammatory properties unrelated to GABA pathways .

Preparation Methods

Key Steps

  • Deprotonation : A terminal alkyne precursor (1-dipropylamino-2-propyne) is treated with a strong base (e.g., n-butyllithium) in tetrahydrofuran (THF) at low temperatures (-78°C).

  • Carbonation : Carbon dioxide is introduced, forming a carboxylate intermediate.

  • Acid Work-Up : The intermediate is protonated with HCl or H₂O to yield the free acid.

Reaction Conditions

ParameterValueSource
Basen-Butyllithium (1.6 M in THF)
Temperature-78°C → 20°C
SolventTHF
Yield (Analogous)56% (for dimethylamino variant)

Mechanistic Insight : The dipropylamino group is introduced during alkyne synthesis, where 1-dipropylamino-2-propyne serves as the precursor. Carbonation occurs regioselectively at the terminal position, guided by the electron-withdrawing effect of the amine.

Amidation of 2-Butynoic Acid

An alternative route involves functionalizing 2-butynoic acid with dipropylamine via coupling agents.

Procedure

  • Activation : 2-Butynoic acid is activated using a carbodiimide (e.g., HATU) in dichloromethane.

  • Coupling : Dipropylamine is added under basic conditions (triethylamine) to form the amide.

Example Reaction

ReagentQuantityConditions
2-Butynoic acid1 equivCH₂Cl₂, 20°C
HATU1.2 equiv30 min stirring
Dipropylamine1.2 equivTriethylamine, HATU
YieldNot reported

Limitations : This approach may require harsh conditions due to steric hindrance from the dipropylamino group.

Multi-Step Synthesis via Propargylamine Derivatives

A three-step process inspired by dimethylamino analogs involves:

  • Propargylamine Synthesis : Preparation of 1-dipropylamino-2-propyne via alkylation of propargylamine.

  • Carbonation : Reaction with CO₂ as in Route 1.

  • Purification : Recrystallization or chromatography.

Critical Factors

  • Alkylation Efficiency : Dipropylamine’s bulkiness may reduce reaction rates compared to dimethylamine.

  • Catalyst Choice : Use of Cs₂CO₃ or KI in DMF for improved yields, as seen in methoxy analogs.

Catalytic Hydroformylation

Though less direct, hydroformylation of alkynes with CO/H₂ under Rh catalysis (e.g., [Rh(CO)₂acac] with acylguanidine ligands) could generate intermediates for further functionalization. This method is supported by domino reactions reported for β-aryl aldehydes.

Comparative Analysis of Routes

MethodAdvantagesDisadvantagesYield Potential
Alkyne CarbonationDirect, regioselectiveRequires cryogenic conditionsHigh (56%+)
AmidationMild conditions, scalableSteric hindrance possibleModerate
Multi-StepFlexible for derivativesMultiple purification stepsVariable
HydroformylationAccess to diverse intermediatesComplex catalyst systemsLow

Key Challenges and Optimizations

  • Steric Effects : Dipropylamino groups may hinder CO₂ insertion; use of polar aprotic solvents (DMF, THF) improves solubility.

  • Catalyst Stability : Rh-based catalysts require acidic additives (e.g., CSA) to maintain activity.

  • Purity : Recrystallization in methanol/water mixtures ensures >99% purity, as demonstrated in related syntheses.

Applications and Derivatives

The acid serves as a precursor for:

  • Pharmaceuticals : Quinoline-based kinase inhibitors (e.g., via chlorination to 4-chloro-3-cyano quinolines).

  • Agrochemicals : Herbicides and fungicides through esterification or amidation .

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 4-Dipropylamino-2-butynoic acid, and how can researchers interpret key spectral data?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT), IR spectroscopy , and high-resolution mass spectrometry (HRMS) . For NMR, focus on the alkyne proton (δ ~2.8–3.2 ppm) and propylamino group signals (δ ~1.2–1.6 ppm for CH₂, δ ~0.8–1.0 ppm for CH₃). IR should confirm the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹). Cross-validate with PubChem or NIST Chemistry WebBook spectral libraries for analogous compounds .

Q. What synthetic routes are available for this compound, and what are their respective yields and limitations?

  • Methodological Answer : Common routes include:

  • Propiolic acid derivatization : React 2-butynoic acid with dipropylamine under basic conditions (yield: ~60–70%, purity: 90–95%).
  • Alkyne-amine coupling : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective amination (yield: ~50–65%, requires inert atmosphere).
  • Limitations : Side reactions (e.g., over-alkylation) may occur; optimize pH and temperature using Design of Experiments (DoE) frameworks .

Q. What are the critical parameters to optimize in the purification of this compound?

  • Methodological Answer : Prioritize solubility-driven crystallization (use ethanol/water mixtures) or reverse-phase chromatography (C18 column, acetonitrile/water mobile phase). Adjust pH to 3–4 to protonate the carboxylic acid group and enhance retention. Monitor purity via HPLC (λ = 210 nm, 85:15 acetonitrile:0.1% TFA in water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct a systematic review (Cochrane guidelines ) to assess heterogeneity (e.g., via Higgins’ statistic ). Replicate key studies under standardized conditions (e.g., pH 7.4 buffer, 37°C). Use meta-regression to identify confounding variables (e.g., solvent polarity, cell line variability) .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electrophilicity indices (e.g., Fukui functions) at the alkyne and carboxylic acid moieties. Validate with AI-powered synthesis planning tools (e.g., Reaxys or SciFinder ) to predict feasible reaction pathways. Compare computed vs. experimental IR/Raman spectra for validation .

Q. How should researchers design a study to investigate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Step 1 : Synthesize derivatives with modified alkyl chains (e.g., diethyl, dibutyl) or alkyne positions.
  • Step 2 : Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., enzymes with known alkyne-binding pockets).
  • Step 3 : Corrogate activity data (IC₅₀) with steric/electronic parameters (e.g., logP, polar surface area) using multivariate regression .

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